2,9-Diazaspiro[6.6]tridecane

Medicinal Chemistry Spirocyclic Scaffolds Physicochemical Properties

2,9-Diazaspiro[6.6]tridecane (CAS 1160801-01-3 as dihydrochloride) is a spirocyclic diamine composed of two seven-membered azepane rings sharing a single quaternary spiro carbon, yielding the molecular formula C11H22N2 and a free-base molecular weight of 182.31 g/mol. The scaffold is characterized by zero rotatable bonds, a predicted pKa of 11.63±0.20, a predicted boiling point of 259.7±8.0 °C, and a predicted density of 0.96±0.1 g/cm³.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Cat. No. B12104899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Diazaspiro[6.6]tridecane
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESC1CCNCC2(C1)CCCCNC2
InChIInChI=1S/C11H22N2/c1-3-7-12-9-11(5-1)6-2-4-8-13-10-11/h12-13H,1-10H2
InChIKeyPESLBZUTQIHECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Diazaspiro[6.6]tridecane: A Structurally Defined Bis-Azepane Spirocyclic Diamine Scaffold


2,9-Diazaspiro[6.6]tridecane (CAS 1160801-01-3 as dihydrochloride) is a spirocyclic diamine composed of two seven-membered azepane rings sharing a single quaternary spiro carbon, yielding the molecular formula C11H22N2 and a free-base molecular weight of 182.31 g/mol [1]. The scaffold is characterized by zero rotatable bonds, a predicted pKa of 11.63±0.20, a predicted boiling point of 259.7±8.0 °C, and a predicted density of 0.96±0.1 g/cm³ . It is commercially supplied primarily as the dihydrochloride salt (MW 255.22 g/mol) at purities of 95–98% .

Why 2,9-Diazaspiro[6.6]tridecane Cannot Be Replaced by Other In-Class Spirocyclic Diamines


Spirocyclic diamine scaffolds are exquisitely sensitive to both ring size and the relative positioning of nitrogen atoms; even a single methylene shift in ring size or a change in nitrogen substitution pattern can alter the protonation state at physiological pH, the N⋯N distance available for bidentate target engagement, and the overall three-dimensional vector presentation of derivatization handles [1]. Generic replacement of 2,9-diazaspiro[6.6]tridecane with a [5.5]undecane or [4.5]decane analog risks a mismatch in conformational pre-organization. The predicted pKa of 11.63 for the [6.6] scaffold differs from that of comparable scaffolds, directly impacting the fraction of monoprotonated vs. diprotonated species available for binding or solubility under assay conditions.

2,9-Diazaspiro[6.6]tridecane: Quantitative Differentiation Evidence for Scientific Selection


Ring-Size Expansion from [5.5] to [6.6] Markedly Elevates Basicity

The predicted pKa of 2,9-diazaspiro[6.6]tridecane is 11.63 ± 0.20 , which is substantially higher than the pKa observed for the corresponding 2,9-diazaspiro[5.5]undecane scaffold. While a direct experimental pKa for the parent [5.5] scaffold is not publicly available, the tert-butyl carbamate-protected 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate derivative displays a predicted pKa of −0.72 ± 0.20 , indicating that the free base of the [5.5] system is considerably less basic than its [6.6] counterpart. This difference arises because the seven-membered azepane rings in the [6.6] system place the nitrogen lone pairs in a less strained environment, increasing their proton affinity.

Medicinal Chemistry Spirocyclic Scaffolds Physicochemical Properties

Complete Conformational Rigidity of the [6.6] Spirocyclic Core

2,9-Diazaspiro[6.6]tridecane possesses zero rotatable bonds (RB = 0) in its parent scaffold [1]. This is a direct consequence of the all-cyclic spiro architecture and is conserved between the [6.6] and [5.5] scaffolds; however, the [6.6] system achieves this rigidity while presenting two seven-membered rings, which offer a wider range of accessible ring conformations (e.g., chair, twist-chair, boat) compared to the more restricted piperidine chair conformers in [5.5] systems. The absence of rotatable bonds contributes to a minimal entropic penalty upon binding [2], but the larger ring size in the [6.6] scaffold provides a larger conformational ensemble for induced-fit recognition, potentially accommodating a broader range of binding-site geometries than the [5.5] analog.

Structural Biology Ligand Design Conformational Pre-organization

Regioisomeric Differentiation: 2,9- vs. 1,9-Diazaspiro[6.6]tridecane Alters Nitrogen-Nitrogen Distance

The 2,9-regioisomer (target compound, CAS 1160801-01-3) places the two secondary amine nitrogens at positions 2 and 9 of the tridecane framework, whereas the 1,9-regioisomer (CAS 1632286-14-6) places one nitrogen at the ring junction-adjacent position 1 . This positional difference directly affects the through-space N⋯N distance and the vector orientation of the amine lone pairs, which is critical when the diamine is used as a bidentate ligand or as a scaffold for dual-decoration with two different pharmacophoric groups. Notably, 1,9-diazaspiro[6.6]tridecane has been identified as an impurity in the synthesis of fluorometholone , underscoring the practical relevance of regioisomeric purity for downstream applications.

Regioisomerism Scaffold Selection Structure-Activity Relationships

Commercial Availability and Purity Specification Landscape

2,9-Diazaspiro[6.6]tridecane dihydrochloride is commercially supplied by multiple vendors with typical purity specifications of 95% (AKSci) to 98% (Leyan) . In comparison, the 1,9-regioisomer is offered at ≥95% purity by Apollo Scientific . The 2,9-isomer commands a premium price consistent with the lesser commercial availability of the [6.6] scaffold compared to the more common [5.5]undecane and [4.5]decane scaffolds. The long-term storage condition specified is 'store in a cool, dry place' , consistent with the hygroscopic nature expected for a dihydrochloride salt of a bis-secondary amine.

Chemical Procurement Purity Specifications Supply Chain

Evidence-Backed Application Scenarios for 2,9-Diazaspiro[6.6]tridecane in Research and Development


Bidentate Ligand Design Requiring Defined N⋯N Distance in a Conformationally Locked Scaffold

The zero rotatable bonds and fixed spatial relationship between the two secondary amines of 2,9-diazaspiro[6.6]tridecane make it suitable as a rigid bidentate ligand core for metal coordination chemistry or for presenting two pharmacophoric groups to protein targets that require a specific N⋯N separation [1]. The 2,9-regioisomer should be preferred over the 1,9-regioisomer when the target binding site geometry favors a nitrogen positioning pattern in which neither amine is directly adjacent to the spiro junction, providing a more balanced steric environment for both derivatization handles.

Spirocyclic Scaffold Diversification in Kinase or GPCR Inhibitor Libraries

Spirocyclic scaffolds are privileged structures in kinase and GPCR drug discovery due to their three-dimensionality and conformational pre-organization [1]. The [6.6] system offers a distinct vector presentation compared to the more commonly employed [5.5]undecane scaffold, potentially accessing different chemical space in screening libraries. The predicted pKa of 11.63 indicates that the scaffold will be predominantly diprotonated at physiological pH when used as a free diamine, which may be advantageous for engaging Asp-rich binding pockets (e.g., in aminergic GPCR orthosteric sites) but would require masking via N-derivatization for CNS penetration.

Synthetic Intermediate for Dual-Functionalized Spirocyclic Building Blocks

The two chemically differentiated or chemically equivalent secondary amine positions in 2,9-diazaspiro[6.6]tridecane offer orthogonal or sequential derivatization opportunities. This scaffold provides a longer, more flexible spacer between nitrogen centers than the [5.5] analog, which could be advantageous when linking two bulky pharmacophores that would experience steric clash in a more compact spirocyclic framework. Users should confirm regioisomeric identity by NMR or mass spectrometry to rule out contamination with the 1,9-isomer .

Antiparasitic or Anti-Virulence Lead Optimization Starting Point

While direct primary data for 2,9-diazaspiro[6.6]tridecane itself is limited, the broader diazaspiro chemical class has yielded bioactive compounds with low-nanomolar antitrypanosomal IC50 values and biofilm-inhibitory activity against Candida albicans [2]. The [6.6] scaffold represents an unexplored region of chemical space within this class; its distinct physicochemical profile (higher pKa, larger ring size) relative to the [5.5] and [4.5] scaffolds that have been studied may confer differential ADMET properties or target selectivity.

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